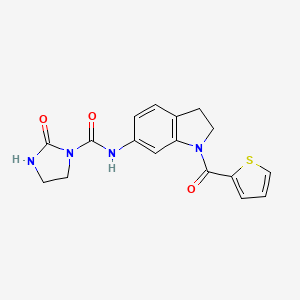

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazolidine-1-carboxamide

Description

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazolidine-1-carboxamide is a synthetic heterocyclic compound featuring a hybrid structure combining imidazolidine, indoline, and thiophene moieties. The molecule’s core consists of a 2-oxoimidazolidine ring linked via a carboxamide group to a 6-substituted indoline scaffold, which is further acylated with a thiophene-2-carbonyl group. The thiophene and imidazolidine motifs are recurrent in medicinal chemistry, often associated with antifungal, anti-inflammatory, and CNS-modulating activities .

Properties

IUPAC Name |

2-oxo-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]imidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3S/c22-15(14-2-1-9-25-14)20-7-5-11-3-4-12(10-13(11)20)19-17(24)21-8-6-18-16(21)23/h1-4,9-10H,5-8H2,(H,18,23)(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBXDYUAEYTNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)NC(=O)N3CCNC3=O)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Introduction of the Thiophene Group: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where thiophene is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Imidazolidine Ring: The imidazolidine ring can be synthesized by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.

Coupling Reactions: The final step involves coupling the indole, thiophene, and imidazolidine moieties through amide bond formation using reagents like carbodiimides (e.g., DCC) or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazoline Derivatives with Antifungal Activity

A structurally related compound, N-cyclohexyl-2-imino-3-(4-nitrophenyl)imidazolidine-1-carboxamide (), shares the imidazolidine-carboxamide backbone but differs in substituents. Key comparisons include:

- Structural Differences : The target compound replaces the cyclohexyl and nitrophenyl groups with a thiophene-indoline system.

- Activity : The compound exhibits moderate antifungal activity against Candida albicans via inhibition of 14-α-sterol demethylase (CYP51), akin to fluconazole .

- SAR Insights: Substituents on the imidazolidine ring critically influence antifungal potency.

Pyrazolone-Thiophene Hybrids

Ethyl 1-(thiophene-2-carbonyl)-4-cyano-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate (, Compound 4) contains a thiophene-2-carbonyl motif similar to the target compound. Comparisons highlight:

- Structural Overlap : Both compounds incorporate the thiophene-carbonyl group, which in correlates with antidepressant activity.

- Divergent Cores: The pyrazolone core in Compound 4 vs. the imidazolidine-indoline system in the target compound suggests differing pharmacokinetic properties (e.g., metabolic stability) and target engagement (e.g., monoamine oxidase vs. CYP51) .

Indolinecarboxamide Derivatives

2-oxo-N-phenyl-1-indolinecarboxamide derivatives () share the indoline-carboxamide framework but lack the imidazolidine and thiophene groups. Key distinctions:

- Biological Profile : compounds are explored for neurobiological applications but face toxicity challenges due to pleiotropic effects. The addition of the thiophene-carbonyl group in the target compound may enhance selectivity or introduce new toxicity risks.

- Structural Complexity : The target compound’s hybrid structure could improve binding affinity to specific targets (e.g., enzymes or receptors) compared to simpler indolinecarboxamides .

Tetrahydroquinazoline-Piperidinyl Imidazolidine Analogs

2-oxo-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)imidazolidine-1-carboxamide (–7) shares the imidazolidine-carboxamide core but incorporates a tetrahydroquinazoline-piperidine moiety instead of thiophene-indoline. Comparisons include:

- Target Specificity: The tetrahydroquinazoline system may confer affinity for kinase or adenosine receptors, whereas the thiophene-indoline group could prioritize CYP or serotoninergic targets .

Tabulated Comparison of Key Compounds

Q & A

Q. What are the key synthetic routes for 2-oxo-N-(1-(thiophene-2-carbonyl)indolin-6-yl)imidazolidine-1-carboxamide, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the indolin-6-yl scaffold via condensation of thiophene-2-carbonyl chloride with indoline derivatives under anhydrous conditions (e.g., DCM, 0–5°C, nitrogen atmosphere) to minimize hydrolysis .

- Step 2 : Introduction of the imidazolidine-1-carboxamide moiety using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF, requiring pH control (6.5–7.5) and stoichiometric optimization to avoid byproducts .

- Optimization : Yield improvements (from ~40% to >65%) are achieved by replacing traditional reflux with microwave-assisted synthesis (80°C, 30 min) and using Pd-catalyzed cross-coupling for regioselective functionalization .

Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural characterization by / NMR (e.g., δ 7.8–8.2 ppm for thiophene protons) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- Primary Techniques :

- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1680–1720 cm) and amide bonds (N–H bend at ~1550 cm) .

- NMR : NMR identifies aromatic protons (δ 6.5–8.5 ppm), while NMR resolves carbonyl carbons (δ 165–175 ppm). Contradictions (e.g., unexpected splitting in aromatic regions) are addressed via 2D NMR (COSY, HSQC) to confirm coupling patterns and rule out rotamers .

- Advanced Validation : High-resolution mass spectrometry (HRMS) with ESI ensures molecular ion accuracy (e.g., [M+H] calculated vs. observed ±1 ppm) .

Q. What biological targets are hypothesized for this compound based on structural analogs?

Methodological Answer:

- Enzyme Inhibition : Structural analogs (e.g., thiophene-carboximidamide derivatives) show selective inhibition of neuronal nitric oxide synthase (nNOS, IC ~50 nM) via competitive binding to the heme cofactor pocket. Similar activity is hypothesized for this compound .

- Receptor Binding : The indolin-6-yl moiety may interact with kinase domains (e.g., JAK2 or TrkA), predicted via pharmacophore modeling using PyMOL/MOE software .

Experimental Validation : Preliminary assays include fluorometric kinase inhibition screens (ATP concentration: 10 µM) and SPR-based binding kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data (e.g., inconsistent IC50_{50}50 values across studies)?

Methodological Answer:

- Source Analysis : Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell-line variability. Standardization using recombinant enzymes (e.g., nNOS from HEK293 cells) reduces variability .

- Data Normalization : IC values are recalculated using Hill slope models (GraphPad Prism) to account for partial agonism or allosteric effects .

- Orthogonal Assays : Cross-validate with thermal shift assays (ΔT >2°C indicates target engagement) and CRISPR-edited cell lines to confirm specificity .

Q. What strategies mitigate off-target effects in enzyme inhibition studies?

Methodological Answer:

- Isoform Selectivity : For nNOS vs. eNOS/iNOS, design analogs with bulkier substituents (e.g., trifluoromethyl groups) to exploit steric differences in active sites. Co-crystallography (resolution ≤2.0 Å) guides modifications .

- Counter-Screening : Test against panels of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits. Compounds with >100-fold selectivity are prioritized .

- Proteomics : SILAC-based quantitative proteomics identifies unintended protein interactions (e.g., cytochrome P450 isoforms) .

Q. How can computational modeling predict metabolic stability and toxicity risks?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME predict CYP3A4-mediated oxidation (high risk if thiophene rings are present) and hERG channel inhibition (logP >5 increases risk) .

- Metabolite ID : In silico metabolism (e.g., GLORYx) flags reactive intermediates (e.g., epoxides from thiophene rings). Experimental validation uses human liver microsomes (HLM) + NADPH, with LC-MS/MS detection .

- Toxicity Mitigation : Introduce electron-withdrawing groups (e.g., -CF) to block bioactivation pathways .

Q. What are the challenges in assessing compound stability under physiological conditions?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the imidazolidine ring (pH-dependent, t <1 hr at pH 7.4) is a major issue. Accelerated stability studies (40°C/75% RH for 4 weeks) identify degradation products via UPLC-QTOF .

- Formulation Strategies : Encapsulation in PEG-PLGA nanoparticles (size ~150 nm) improves plasma stability (t increased to 8–12 hrs) .

- Storage : Lyophilized compounds stored at -80°C under argon retain >95% purity for 12 months .

Q. How can researchers validate target engagement in vivo?

Methodological Answer:

- Biomarker Analysis : Measure downstream markers (e.g., cGMP for nNOS inhibition) in rodent plasma via ELISA after oral dosing (10 mg/kg).

- PET Imaging : Radiolabel the compound with (half-life: 20 min) and track brain penetration in Sprague-Dawley rats using microPET-CT .

- Pharmacodynamics : Correlate plasma exposure (AUC) with efficacy in disease models (e.g., neuropathic pain) using von Frey filament tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.